5-Fluoro-6-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8FN3. It features a unique structure characterized by an indazole ring system, which is a fused bicyclic compound containing nitrogen atoms. The presence of fluorine and methyl groups at specific positions on the indazole ring contributes to its chemical properties and biological activity. The compound is often represented by its IUPAC name, 6-fluoro-5-methyl-1H-indazol-3-amine, and has a molecular weight of approximately 165.17 g/mol .
Research indicates that 5-fluoro-6-methyl-1H-indazol-3-amine exhibits significant biological activity, particularly in the context of cancer treatment. It has shown promising antitumor effects against various cancer cell lines, including K562 cells. The compound's mechanism of action may involve modulation of protein interactions, such as inhibiting the MDM2-p53 interaction, leading to increased p53 levels and subsequent apoptosis in cancer cells . Additionally, its fluorine substitution enhances lipophilicity, which may improve cellular permeability and bioavailability .
The synthesis of 5-fluoro-6-methyl-1H-indazol-3-amine can be achieved through several methods:
5-Fluoro-6-methyl-1H-indazol-3-amine has potential applications in:
Interaction studies have shown that 5-fluoro-6-methyl-1H-indazol-3-amine interacts effectively with specific proteins involved in cancer pathways. Notably, it has been observed to disrupt the MDM2-p53 interaction, leading to an increase in p53 levels, which is crucial for tumor suppression . Further studies are needed to elucidate the full range of interactions and their implications for therapeutic applications.
Several compounds share structural similarities with 5-fluoro-6-methyl-1H-indazol-3-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Fluoro-5-methylindazole | 709046-14-0 | 0.97 |
| 6-Fluoroindazole | 34124-2 | 0.95 |
| 3-Aminoindazole | 34825-4 | 0.95 |
| 4-Bromoindazole | 94489896 | 0.94 |
| Indazoles with different substituents | Various | Varies |
These compounds exhibit varying degrees of biological activity and structural features that differentiate them from 5-fluoro-6-methyl-1H-indazol-3-amine. The unique fluorine substitution in 5-fluoro-6-methylindazole enhances its lipophilicity and potential bioactivity compared to others lacking this modification.